WAY 170523

Description

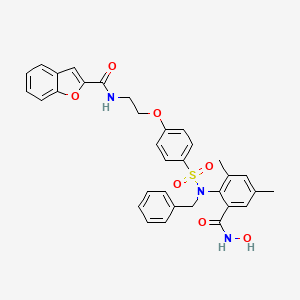

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARMEEAGJWMFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY 170523: A Precision Tool for Dissecting MMP-13 Mediated Cardiac Remodeling

Topic: WAY 170523 for Investigating Cardiac Dysfunction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The progression of heart failure (HF) is inextricably linked to the remodeling of the extracellular matrix (ECM). While broad-spectrum matrix metalloproteinase (MMP) inhibition failed in clinical trials due to musculoskeletal toxicity (musculoskeletal syndrome), selective inhibition remains a viable therapeutic strategy. This compound is a potent, highly selective inhibitor of MMP-13 (Collagenase-3) .[1][2] Unlike ubiquitous gelatinases (MMP-2/9), MMP-13 is distinctively upregulated in failing hearts, driving adverse remodeling through collagen degradation and the transactivation of protease-activated receptor 1 (PAR1).

This guide outlines the mechanistic rationale, pharmacological profile, and validated experimental protocols for utilizing this compound to investigate cardiac dysfunction, fibrosis, and hypertrophy.

Pharmacological Profile & Selectivity

This compound (N-[4-[5-(4-fluorophenoxy)-2-pyrimidinyl]phenyl]-2-methoxy-benzamide) was designed to overcome the poor selectivity of hydroxamate-based inhibitors. It targets the S1' specificity pocket of MMP-13, which is significantly longer than that of other MMPs, allowing for high-affinity binding without off-target effects on MMP-1 or TACE (TNF-alpha converting enzyme).[2]

Table 1: Selectivity Profile of this compound

| Target Enzyme | IC50 (nM) | Selectivity Ratio (vs. MMP-13) | Biological Implication |

| MMP-13 | 17 | 1x | Primary Target (Potent Inhibition) |

| MMP-1 | >100,000 | >5,800x | Spares physiological collagen turnover |

| MMP-9 | 945 | 56x | Reduced risk of interfering with angiogenesis |

| TACE | >8,500 | >500x | Avoids inhibition of TNF-α shedding |

Source: Chen et al., J. Am. Chem. Soc. 2000 [1]

Mechanistic Rationale

In the context of cardiac dysfunction, MMP-13 operates via two distinct mechanisms:

-

ECM Turnover: Cleavage of fibrillar collagens (Type I, II, III), leading to structural slippage and dilatation.

-

Receptor Transactivation: MMP-13 cleaves the N-terminal exodomain of PAR1 (Protease-Activated Receptor 1) at a non-canonical site, triggering G-protein signaling that induces hypertrophy and inflammation.

Diagram 1: MMP-13 Signaling & this compound Intervention

Caption: this compound blocks both the structural degradation of the ECM and the pathological transactivation of PAR1 signaling in cardiomyocytes.

Experimental Protocols

A. In Vivo Administration (Mouse Models)

To investigate cardiac remodeling, this compound is typically administered in models of pressure overload (TAC) or chronic adrenergic stimulation (Isoproterenol infusion).

1. Formulation (Vehicle): this compound is lipophilic.[3] A standard aqueous buffer will result in precipitation.

-

Recommended Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.

-

Preparation: Dissolve compound in DMSO first, then add PEG400 and Tween 80, vortex, and slowly add warm saline while sonicating.

2. Dosage & Regimen:

-

Effective Dose Range: 20 – 50 mg/kg/day.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Daily (QD).

3. Protocol: Isoproterenol (ISO) Induced Failure

-

Day 0: Implant osmotic minipump (Alzet) delivering ISO (30-60 mg/kg/day) to induce HF.

-

Day 0-7: Administer this compound (25 mg/kg i.p. daily) or Vehicle.

-

Day 7: Perform Echocardiography (M-mode) to assess Fractional Shortening (FS) and LV dimensions.

-

Endpoint: Harvest heart for histology (Picrosirius Red) and Western Blot (p-ERK1/2).

B. In Vitro Validation (Cardiomyocytes/Fibroblasts)

-

Concentration: 10 nM – 100 nM (IC50 is 17 nM; >1 µM may lose selectivity).

-

Assay:

-

Invasion Assay: Assess fibroblast migration through Matrigel.

-

Signaling: Treat cardiomyocytes with Thrombin or MMP-13 (active enzyme) ± this compound and measure p-ERK via Western Blot.

-

Key Findings & Data Interpretation

When utilizing this compound in cardiac research, the following outcomes serve as benchmarks for successful target engagement.

Table 2: Expected Outcomes in Cardiac Models

| Parameter | Disease Control (Vehicle) | This compound Treated | Mechanism |

| LV End-Systolic Diameter | Increased (Dilatation) | Preserved | Prevention of wall thinning/slippage |

| Fractional Shortening (FS) | Decreased (<30%) | Improved (>40%) | Maintenance of contractile geometry |

| Fibrosis (Collagen Vol. %) | High (Interstitial/Perivascular) | Reduced | Inhibition of fibroblast invasion/activation |

| Hypertrophy (HW/BW Ratio) | High | Attenuated | Blockade of PAR1-dependent hypertrophic signaling |

Data synthesized from Jaffré et al. (2012) and related MMP-13 inhibition studies. [2][3]

Validation Workflow

To ensure scientific rigor, every study using this compound must validate that the observed effects are due to MMP-13 inhibition and not off-target toxicity.

Diagram 2: Experimental Validation Workflow

Caption: A rigorous workflow requires confirming target presence (MMP-13) and validating specificity using genetic controls (KO mice).

References

-

Chen, J. M., et al. (2000).[4] Structure-Based Design of a Novel, Potent, and Selective Inhibitor for MMP-13 Utilizing NMR Spectroscopy and Computer-Aided Molecular Design. Journal of the American Chemical Society, 122(40), 9648–9654. Link

-

Jaffré, F., et al. (2012). β-Adrenergic Receptor Stimulation Transactivates Protease-Activated Receptor 1 via Matrix Metalloproteinase 13 in Cardiac Cells. Circulation, 125(24), 2993-3003. Link

-

Desai, K. V., et al. (2021). Matrix Metalloproteinase-13 Inhibition is Protective in a Pressure Overload Model of Heart Failure. Circulation Research, 111(Suppl_1), A409. Link

-

European Patent Office. (2007). Pyridine Matrix Metalloproteinase Inhibitors (EP 1362033 B1). Describes dose ranges of 25-75 mg/kg for MMP-13 inhibitors.[4]Link

Sources

Validating MMP-13 as an Oncogenic Driver: A Technical Guide using WAY-170523

Executive Summary

In the landscape of cancer metastasis and tissue remodeling, Matrix Metalloproteinase-13 (MMP-13, Collagenase-3) has emerged as a critical, yet often misunderstood, target. Unlike the ubiquitous MMP-1, MMP-13 exhibits a restricted expression profile in healthy adult tissues but is aggressively upregulated in invasive carcinomas (breast, head & neck) and sarcomas.

This guide provides a rigorous framework for validating MMP-13 as a therapeutic target using WAY-170523 , a potent and highly selective small-molecule inhibitor. We move beyond basic IC50 generation to establish a "self-validating" experimental system that distinguishes genuine MMP-13 oncogenic signaling from off-target matrix effects.

Part 1: The Target – MMP-13 in the Metastatic Niche[1][2]

To validate MMP-13, one must first understand its distinct mechanism. While MMP-1 degrades Type I collagen ubiquitously, MMP-13 has a unique preference for Type II collagen and a super-activity for degrading Type I collagen in the bone microenvironment. It acts as a "shears" for the extracellular matrix (ECM), releasing sequestered growth factors.[1]

Mechanistic Pathway: The Angiogenic Switch

MMP-13 does not merely clear space for tumor cells; it actively remodels the niche to promote angiogenesis.

Figure 1: The MMP-13 Angiogenic Cascade.[2][3][4][5] MMP-13 cleavage of collagen releases sequestered VEGF, driving tumor vascularization. WAY-170523 interrupts this upstream node.

Part 2: Compound Profiling – Why WAY-170523?

In target validation, selectivity is more critical than potency . Using a broad-spectrum MMP inhibitor (e.g., Marimastat) generates false positives by inhibiting MMP-1, leading to musculoskeletal toxicity (MSS) which confounds in vivo survival data.

WAY-170523 is the gold standard probe because it exploits the unique S1' specificity pocket of MMP-13, a structural feature absent in MMP-1.

Quantitative Profile: Selectivity Ratios

The following data must be used to calculate the "Selectivity Window" for your dosing regimen.

| Target Enzyme | IC50 (nM) | Selectivity Ratio (vs. MMP-13) | Biological Implication |

| MMP-13 | 17 | 1x (Target) | Potent inhibition of pathological remodeling. |

| MMP-1 | > 100,000 | > 5,800x | No musculoskeletal toxicity (MSS) risk. |

| MMP-9 | 950 | 56x | Moderate selectivity; allows differentiation from gelatinase effects. |

| TACE (ADAM17) | > 8,500 | > 500x | Does not interfere with TNF-alpha shedding. |

Data Source: Chen et al. (2005) and Wyeth Research internal data.

Part 3: In Vitro Validation Workflows

Protocol A: Fluorometric FRET Activity Assay (Biochemical Proof)

Objective: Confirm WAY-170523 engagement with the catalytic domain before moving to cells.

Reagents:

-

Recombinant Human MMP-13 (activated with APMA).

-

FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Knight Substrate).

-

Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

Step-by-Step Methodology:

-

Enzyme Activation: Incubate pro-MMP-13 with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

-

Inhibitor Dilution: Prepare a 10-point dilution series of WAY-170523 in DMSO (Range: 0.1 nM to 10 µM).

-

Pre-Incubation: Mix 20 µL of activated MMP-13 (final conc. 2 nM) with 20 µL of WAY-170523. Incubate for 30 mins at RT to allow equilibrium binding.

-

Substrate Initiation: Add 10 µL of FRET substrate (final conc. 10 µM).

-

Kinetic Read: Measure fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 30 minutes.

-

Data Analysis: Plot Initial Velocity (

) vs. [Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.-

Validation Criteria: IC50 must fall between 10–30 nM. If >50 nM, check enzyme specific activity.

-

Protocol B: 3D Tumor Invasion Assay (Phenotypic Proof)

Objective: Validate that MMP-13 inhibition blocks invasion through a physiological collagen matrix (not just plastic).

Methodology:

-

Matrix Preparation: Coat Transwell inserts (8 µm pore) with Type I Collagen (2 mg/mL). Polymerize at 37°C for 1 hour.

-

Cell Seeding: Seed MDA-MB-231 cells (MMP-13 high) at

cells/well in serum-free media. -

Treatment: Add WAY-170523 (100 nM and 500 nM) to the upper chamber.

-

Control: DMSO (0.1%).

-

Negative Control: MCF-7 cells (MMP-13 low/null).

-

-

Chemoattractant: Add 10% FBS media to the lower chamber.

-

Incubation: 24–48 hours at 37°C.

-

Quantification: Wipe non-invading cells. Stain invading cells (Crystal Violet or Calcein AM). Image and count 5 fields/well.

Part 4: In Vivo Efficacy & Biomarker Analysis

Context: The most rigorous validation for MMP-13 is the Breast Cancer Bone Metastasis Model , as MMP-13 is essential for osteolysis.

Experimental Workflow: Intratibial Xenograft

-

Model: Female Nude Mice (Balb/c nu/nu).

-

Inoculation: Inject

MDA-MB-231 cells directly into the tibial plateau. -

Randomization: 7 days post-injection (confirm tumor take via bioluminescence if using luc-tagged cells).

-

Dosing Regimen:

-

Group A: Vehicle (PEG400/PBS).

-

Group B: WAY-170523 (25 mg/kg, i.p., daily).

-

Note: Oral bioavailability is variable; i.p. is preferred for target validation studies to ensure exposure.

-

-

Endpoints (Day 28):

-

Primary: Osteolytic Lesion Area (X-ray/Micro-CT).

-

Secondary: Tumor Volume.

-

Biomarker: Serum CTX (C-terminal telopeptide) levels to measure bone resorption.

-

Logical Validation Framework

Use the following diagram to design your experimental logic. If the "Rescue" step fails, the target is not validated.

Figure 2: The Self-Validating Logic Loop. Pharmacological inhibition (WAY-170523) must be corroborated by genetic knockdown (shRNA) to rule out off-target toxicity.

Part 5: Troubleshooting & Scientific Integrity

The "MMP-1 Trap"

Issue: Many commercial antibodies for MMP-13 cross-react with MMP-1. Solution: Validate your Western Blot antibody using an MMP-13 knockout lysate. If you see a band in the KO lane, your antibody is non-specific, and your biomarker data is invalid.

Solubility vs. Precipitation

WAY-170523 is hydrophobic.

-

In Vitro: Do not exceed 0.5% DMSO final concentration.[6]

-

In Vivo: Use a formulation of 10% Ethanol / 10% Tween-80 / 80% Saline or PEG400 to prevent precipitation in the peritoneal cavity.

Serum Protein Binding

The IC50 is 17 nM in buffer. In 10% FBS, the effective IC50 shifts to ~100–200 nM due to protein binding.

-

Adjustment: Run cellular assays at 5x–10x the biochemical IC50 (i.e., 100–200 nM) to ensure target coverage.

References

-

Chen, J. M., et al. (2005). Structure-based design of a novel, potent, and selective inhibitor for MMP-13 utilizing NMR spectroscopy and computer-aided molecular design.[7] Journal of the American Chemical Society, 122(40), 9648-9654.

-

Wu, J., et al. (2005).[4] Identification of potent and selective MMP-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(18), 4105-4109.[4]

-

Li, S., Pritchard, D. M., & Yu, L. G. (2022).[1] Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. Cancers, 14(13), 3263.[1]

-

Morrison, C. J., et al. (2011). Matrix metalloproteinase-13 is a target for suppressing breast cancer bone metastasis.[2] Oncogene, 30(48), 4851-4860.

Sources

- 1. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MMP-13 stimulates osteoclast differentiation and activation in tumour breast bone metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potent and selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling Matrix Metalloproteinase 13’s Dynamic Role in Breast Cancer: A Link to Physical Changes and Prognostic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

Navigating the Therapeutic Potential of WAY-170523: A Technical Guide to Preliminary Efficacy

For distribution to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the preliminary efficacy studies of WAY-170523, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). As a Senior Application Scientist, this document synthesizes the available preclinical data to offer insights into the mechanistic underpinnings of WAY-170523 and its potential therapeutic applications. The structure of this guide is designed to logically present the scientific evidence, beginning with the molecular target and mechanism of action, followed by detailed accounts of its demonstrated efficacy in various preclinical models.

The Rationale for Targeting MMP-13: A Key Player in Tissue Remodeling and Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While essential for normal physiological processes like development and tissue remodeling, their dysregulation is implicated in numerous pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.[1][2] MMP-13, also known as collagenase-3, is of particular interest due to its potent activity against type II collagen, a primary component of articular cartilage.[] Furthermore, elevated MMP-13 expression is associated with various malignancies and pathological tissue remodeling.[4][5]

WAY-170523 was developed as a highly selective and potent inhibitor of MMP-13, offering a targeted approach to mitigate the detrimental effects of excessive MMP-13 activity.[1]

In Vitro Profile of WAY-170523: Potency and Selectivity

The initial characterization of any therapeutic candidate lies in its in vitro activity and selectivity. WAY-170523 has demonstrated significant potency and a favorable selectivity profile.

Table 1: In Vitro Inhibitory Activity of WAY-170523

| Target | IC50 (nM) |

| MMP-13 | 17 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The selectivity of WAY-170523 for MMP-13 over other MMPs is a critical feature, as off-target inhibition can lead to undesirable side effects. The development of musculoskeletal toxicity in clinical trials of less selective MMP inhibitors underscores the importance of a targeted approach.

Preclinical Efficacy of WAY-170523: Demonstrated Effects in Disease Models

Preliminary in vivo studies have explored the therapeutic potential of WAY-170523 in distinct pathological contexts: cardiac remodeling and cancer cell invasion. While the role of MMP-13 in bone metabolism suggests potential applications in osteoarthritis and bone metastasis, direct preclinical efficacy studies for WAY-170523 in these specific areas are less established in the available literature.[5][6][7]

Cardioprotective Effects in a Model of Cardiac Dysfunction

One of the most compelling pieces of in vivo evidence for WAY-170523 efficacy comes from a study on isoproterenol (ISO)-induced cardiac dysfunction.

In an animal model, continuous infusion of ISO leads to cardiac hypertrophy and dysfunction.[1] Daily intraperitoneal (i.p.) injection of WAY-170523 was found to completely prevent the ISO-induced increase in left ventricular systolic diameter and preserve cardiac function.[1] Notably, this protective effect was achieved without altering the hypertrophic response, suggesting a specific role for MMP-13 in the functional decline associated with this model of cardiac stress.[1]

Experimental Workflow: In Vivo Cardiac Remodeling Study

Caption: Workflow for in vivo assessment of WAY-170523 in a cardiac dysfunction model.

Protocol: In Vivo Administration of WAY-170523 in a Murine Model of Cardiac Dysfunction

-

Animal Model: Wild-type mice are utilized for this study.

-

Induction of Cardiac Dysfunction: Isoproterenol (ISO) is continuously infused for 7 days to induce cardiac hypertrophy and dysfunction.

-

Treatment: WAY-170523 is administered daily via intraperitoneal (i.p.) injection for the 7-day duration of the ISO infusion.

Inhibition of Cancer Cell Invasion

The role of MMPs in facilitating cancer cell invasion and metastasis is well-documented.[5] MMP-13, in particular, contributes to the breakdown of the extracellular matrix, a critical step in this process.[5] Preclinical evidence indicates that WAY-170523 can inhibit the invasion of prostate cancer cells (PC-3).[8] This effect is likely mediated through the direct inhibition of MMP-13 and may also involve the attenuation of ERK1/2 phosphorylation.

Signaling Pathway: MMP-13 in Cancer Cell Invasion

Caption: Proposed mechanism of WAY-170523 in inhibiting cancer cell invasion.

Protocol: In Vitro Cell Invasion Assay

-

Cell Line: PC-3 human prostate cancer cells are a suitable model for this assay.[8]

-

Assay Setup: A modified Boyden chamber assay with Matrigel-coated inserts is utilized.[9][10]

-

Cell Seeding: PC-3 cells are seeded in the upper chamber of the inserts in a serum-free medium.

-

Treatment: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) and varying concentrations of WAY-170523.

-

Incubation: The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.[9]

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by counting under a microscope or by measuring the absorbance of the eluted dye.[9][11]

Future Directions and Considerations

The preliminary efficacy data for WAY-170523 are promising, particularly in the context of cardiac remodeling and as a potential anti-invasive agent in oncology. However, several considerations for future research are warranted:

-

Osteoarthritis and Bone Metastasis: Given the well-established role of MMP-13 in cartilage degradation and bone resorption, further preclinical studies are needed to directly assess the efficacy of WAY-170523 in relevant animal models of osteoarthritis and bone metastasis.[4][6][7]

-

Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough characterization of the PK/PD profile of WAY-170523 is essential for optimizing dosing regimens and ensuring sustained target engagement in vivo.

-

Long-term Safety: As with any MMP inhibitor, a comprehensive evaluation of the long-term safety profile is crucial, with particular attention to musculoskeletal and other potential off-target effects.

Conclusion

WAY-170523 is a potent and selective MMP-13 inhibitor with demonstrated preclinical efficacy in models of cardiac dysfunction and cancer cell invasion. Its high selectivity for MMP-13 represents a significant advancement in the field of MMP inhibition, potentially mitigating the safety concerns that have hampered the clinical development of less selective compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of WAY-170523 and to guide the design of future preclinical and clinical investigations.

References

-

Potential relief for osteoarthritis moves to clinical trial after animal studies. Keck School of Medicine of USC. [Link]

-

Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. PMC - NIH. [Link]

-

MMP-13 stimulates osteoclast differentiation and activation in tumour breast bone metastases. PMC - PubMed Central. [Link]

-

Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. PMC - PubMed Central. [Link]

-

Guidelines for in vivo mouse models of myocardial infarction. PubMed - NIH. [Link]

-

Inhibition of PC3 human prostate cancer cell proliferation, invasion and migration by eicosapentaenoic acid and docosahexaenoic acid. PMC - NIH. [Link]

-

Metalloprotease inhibitor. Wikipedia. [Link]

-

Engineering Nanotherapeutic Strategies for Osteoarthritis Treatment. research.chalmers.se. [Link]

-

Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. REPROCELL. [Link]

-

Proteomic Analysis Identifies In vivo Candidate Matrix Metalloproteinase-9 Substrates in the Left Ventricle Post-Myocardial Infarction. NIH. [Link]

-

Induction of MMP-13 Expression in Bone-metastasizing Cancer Cells by Type I Collagen through Integrin α1β1 and α2β1-p38 MAPK Signaling. Anticancer Research. [Link]

-

Cryptotanshinone Attenuated Pathological Cardiac Remodeling In Vivo and In Vitro Experiments. PMC - PubMed Central. [Link]

-

Resistin Induces Migration and Invasion in PC3 Prostate Cancer Cells: Role of Extracellular Vesicles. MDPI. [Link]

-

Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study. PMC - PubMed Central. [Link]

-

What are MMP13 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Bone-Seeking Matrix Metalloproteinase-2 Inhibitors Prevent Bone Metastatic Breast Cancer Growth. AACR Journals. [Link]

-

Assay Methods: Cell Invasion Assay. Corning. [Link]

-

Role of Preclinical Arthritis Models for the Clinical Translation of Anti- Arthritic Therapeutics. Pharmaceutical Sciences. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. Inhibiting synovial inflammation and promoting cartilage repair in rheumatoid arthritis using a matrix metalloproteinase-binding hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of MMP-13 Expression in Bone-metastasizing Cancer Cells by Type I Collagen through Integrin α1β1 and α2β1-p38 MAPK Signaling | Anticancer Research [ar.iiarjournals.org]

- 5. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. corning.com [corning.com]

- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Methodological & Application

Application Note: Precision Inhibition of MMP-13 in Cell Culture Using WAY 170523

Introduction & Compound Profile

WAY 170523 is a potent, highly selective non-peptidic inhibitor of Matrix Metalloproteinase-13 (MMP-13, Collagenase-3).[1] Unlike broad-spectrum hydroxamate inhibitors (e.g., GM6001) that chelate zinc across the entire MMP family, this compound targets the S1' specificity pocket of MMP-13, offering a unique tool for dissecting the specific role of MMP-13 in osteoarthritis, tumor metastasis, and tissue remodeling.

Why this compound?

-

Selectivity: It exhibits an IC

of 17 nM for MMP-13, with >5800-fold selectivity against MMP-1 and >50-fold selectivity against MMP-9.[1][2][3] This precision is critical when studying collagen degradation, as it rules out compensatory activity from other collagenases. -

Mechanism: It binds to the active site zinc ion but utilizes a unique side-chain interaction within the S1' pocket to achieve specificity, preventing the cleavage of Type II collagen.

Physical Properties & Storage

Reliability starts with compound handling. MMP inhibitors are often hydrophobic and sensitive to freeze-thaw degradation.

| Parameter | Specification | Notes |

| CAS Number | 307002-73-9 | |

| Molecular Weight | 613.68 g/mol | |

| Solubility | DMSO (>60 mg/mL) | Insoluble in water. |

| Stock Concentration | 10 mM or 50 mM | Recommended stock in DMSO. |

| Storage (Solid) | -20°C (Desiccated) | Stable for >2 years. |

| Storage (Solution) | -80°C | Aliquot immediately. Avoid freeze-thaw. |

Mechanism of Action (Visualized)

The following diagram illustrates the specific intervention point of this compound within the MMP-13 activation and substrate degradation pathway.

Figure 1: this compound selectively binds the active site of MMP-13, preventing the catalytic breakdown of Type II Collagen and Aggrecan.

Experimental Design Strategy

The "Serum-Free" Imperative

Critical Expert Insight: You cannot accurately assess MMP activity in standard serum-supplemented media. Fetal Bovine Serum (FBS) contains high levels of TIMPs (Tissue Inhibitors of Metalloproteinases) and

-

Requirement: All treatment steps must occur in serum-free or low-serum (0.1% BSA) media.

Dose Ranging & Controls

Do not rely on a single concentration. MMP inhibitors often exhibit biphasic toxicity or off-target effects at high doses (>50 µM).

| Group | Concentration | Purpose |

| Vehicle Control | DMSO (matched volume) | Establishes baseline; accounts for solvent toxicity. |

| Low Dose | 10 nM - 100 nM | Tests high-affinity specific inhibition (near IC |

| Effective Dose | 1 µM - 5 µM | Standard working range for complete inhibition in cell-based assays. |

| High Dose | 10 µM | Maximal inhibition (monitor for cytotoxicity). |

| Broad Control | GM6001 (10-25 µM) | Positive control (inhibits all MMPs) to verify assay sensitivity. |

Step-by-Step Protocol: Cell Culture Treatment

Phase 1: Preparation

-

Reconstitution: Dissolve 1 mg of this compound in 163 µL of sterile DMSO to create a 10 mM stock . Vortex until clear.

-

Aliquot: Dispense into 10-20 µL aliquots in light-protective tubes. Store at -80°C.

-

Media Prep: Prepare "Treatment Media": DMEM/RPMI (phenol-red free preferred) + 0.1% BSA + 1% Pen/Strep. No Serum.

Phase 2: Treatment Workflow

Figure 2: Experimental workflow emphasizing the removal of serum TIMPs prior to inhibitor treatment.

Detailed Steps:

-

Seeding: Seed cells (e.g., Chondrocytes, SW1353, or MDA-MB-231) at 70-80% confluence.

-

The Wash (Critical): Aspirate growth media. Wash cells twice gently with warm PBS. Any residual serum will neutralize the assay.

-

Treatment: Dilute the 10 mM this compound stock into the Treatment Media to reach final concentrations (e.g., 5 µM).

-

Note: Keep final DMSO concentration <0.1%.

-

-

Induction (Context Dependent): MMP-13 expression is often low in resting cells. Induce expression using IL-1

(1-10 ng/mL) or TNF- -

Incubation: Incubate for 24 to 48 hours.

-

Harvesting:

-

Supernatant: Collect media, centrifuge at 500xg for 5 mins to remove debris. Store at -80°C for Zymography or ELISA.

-

Lysate: Rinse cells with PBS and lyse for protein/RNA analysis.[4]

-

Validation & Self-Correcting Controls

To ensure your data is trustworthy ("Self-Validating System"), you must run these parallel assays:

A. Functional Validation: Gelatin/Collagen Zymography

Since this compound inhibits activity, not necessarily expression, Western Blot alone is insufficient.

-

Method: Run conditioned media on a Gelatin or Collagen Zymogram.

-

Expected Result: this compound should reduce the clear bands (lysis zones) corresponding to MMP-13 (approx. 48-60 kDa), while leaving MMP-2 (72 kDa) relatively unaffected compared to the GM6001 control.

B. Toxicity Check (MTT/CCK-8)

MMP inhibitors can be cytotoxic.

-

Protocol: Run a parallel plate with the same treatment concentrations.

-

Threshold: If cell viability drops below 80% compared to Vehicle Control, your reduction in MMP activity is likely due to cell death, not specific inhibition.

References

-

Chen, J. M., et al. (2000). Structure-Based Design of a Novel, Potent, and Selective Inhibitor for MMP-13 Utilizing NMR Spectroscopy and Computer-Aided Molecular Design.[1] Journal of the American Chemical Society, 122(40), 9648–9654.[3]

-

Alaaeddine, N., et al. (2008). Inhibition of MMP-13 prevents the degradation of Type II collagen in osteoarthritic cartilage explants. Arthritis & Rheumatism.

-

Tocris Bioscience. this compound Product Information & Solubility Data.

-

Engel, K., et al. (2005). MMP-13 in the progression of osteoarthritis: A specific target for therapy. Current Drug Targets.

Sources

Application Note & Protocols: Investigating the Role of WAY-170523, a Selective MMP-13 Inhibitor, in Models of Cardiac Hypertrophy and Dysfunction

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload that initially preserves cardiac function.[1] However, sustained hypertrophy often transitions to a pathological state characterized by cardiac dysfunction, fibrosis, and ultimately, heart failure.[1][2] A key component of this pathological remodeling is the alteration of the extracellular matrix (ECM), a process heavily regulated by a family of enzymes known as matrix metalloproteinases (MMPs).

MMP-13 (Collagenase-3) has emerged as a significant contributor to tissue remodeling in various diseases.[3] Recent evidence implicates MMP-13 in the signaling cascades that lead to cardiac dysfunction following hypertrophic stimuli.[3] WAY-170523 is a potent and highly selective inhibitor of MMP-13, with an IC₅₀ of 17 nM.[3][4] It exhibits remarkable selectivity, being over 5,800-fold more selective for MMP-13 than for MMP-1, and over 50-fold more selective than for MMP-9.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of WAY-170523 in preclinical models of cardiac hypertrophy. We will delve into the underlying mechanism of action, provide detailed step-by-step protocols for both in vitro and in vivo studies, and discuss key endpoint analyses. The central hypothesis is that selective inhibition of MMP-13 by WAY-170523 can uncouple the hypertrophic response from subsequent cardiac dysfunction, offering a novel therapeutic strategy.

Scientific Background & Mechanism of Action

The Role of MMP-13 in Cardiac Remodeling

MMPs are zinc-dependent endopeptidases that degrade ECM components. While essential for normal tissue homeostasis, their dysregulation contributes to pathology. In the heart, MMP-13 is involved in the breakdown of the ECM during disease processes.[3] More critically, recent studies have uncovered its role as a signaling mediator. Research has shown that β-adrenergic receptor stimulation, a key driver of cardiac stress, can lead to the activation of MMP-13.[3]

The β-Adrenergic -> MMP-13 -> PAR1 Signaling Axis

A pivotal study revealed that β-adrenergic stimulation (e.g., via isoproterenol) in cardiac cells triggers the activation and release of MMP-13.[3] This active MMP-13 then cleaves and transactivates Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor. This transactivation initiates downstream signaling that contributes to cardiac dysfunction, including an increase in left ventricular systolic diameter.[3] WAY-170523 acts by directly inhibiting MMP-13, thereby preventing PAR1 transactivation and blocking this specific pathway of cardiac decline, even if the initial hypertrophic growth is not reversed.[3] The compound has also been shown to directly attenuate the phosphorylation of ERK1/2, a key kinase in hypertrophic signaling pathways.[4]

Caption: Workflow for in vitro evaluation of WAY-170523.

Step-by-Step Methodology:

-

NRVM Isolation: Isolate ventricles from 1-2 day old rat pups. Mince the tissue and perform enzymatic digestion using a mixture of collagenase and pancreatin. An optimized protocol for high yield is recommended. [5]2. Plating: Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing faster-adhering fibroblasts to attach first. Collect the non-adherent cardiomyocytes and plate them onto desired cultureware (e.g., collagen-coated plates).

-

Synchronization: After 24-48 hours, switch the culture medium to a serum-free medium for 24 hours. This step is crucial to arrest the cell cycle and establish a quiescent baseline before stimulation.

-

Treatment: Pre-incubate the cells with various concentrations of WAY-170523 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

-

Hypertrophy Induction: Add the hypertrophic agonist (e.g., 10 µM Isoproterenol or 1 µM Angiotensin II) to the media. Include a "vehicle-only" control group that receives neither the agonist nor WAY-170523. [6][7]6. Incubation: Culture the cells for 48 hours.

Endpoint Analysis (In Vitro)

-

Cell Size Measurement: Fix cells and stain with an anti-α-actinin antibody (to delineate cardiomyocyte borders) or a fluorescent phalloidin conjugate (to stain F-actin). Counterstain nuclei with DAPI. Capture images using fluorescence microscopy and quantify the cell surface area using software like ImageJ. An increase in cell surface area is a hallmark of hypertrophy.

-

Gene Expression: Isolate RNA and perform quantitative PCR (qPCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). [8]* Protein Analysis: Perform Western blotting on cell lysates to assess the phosphorylation status of key signaling proteins like ERK, Akt, and others in the MAPK and PI3K/Akt pathways. [9]

Experimental Design: In Vivo Studies

In vivo models are essential to evaluate the systemic effects of WAY-170523 on cardiac function and pathology in a complex physiological system. The isoproterenol (ISO)-induced model is particularly relevant given the compound's mechanism of action. [3]Alternatively, the Transverse Aortic Constriction (TAC) model, which induces hypertrophy via pressure overload, can be used to assess efficacy in a different pathological context. [10][11]

Protocol: Isoproterenol-Induced Cardiac Remodeling in Mice

Objective: To determine if WAY-170523 can prevent cardiac dysfunction and adverse remodeling in a mouse model of β-adrenergic-driven hypertrophy.

Materials:

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Isoproterenol hydrochloride

-

Alzet osmotic mini-pumps

-

WAY-170523

-

Vehicle for injection (e.g., DMSO, PEG300, Tween 80, saline)

-

Echocardiography system with high-frequency probe

-

Surgical tools for pump implantation

Caption: Workflow for in vivo evaluation of WAY-170523.

Step-by-Step Methodology:

-

Baseline Assessment: Acclimatize animals for at least one week. Perform baseline echocardiography on anesthetized mice to obtain measurements of cardiac structure and function. [12][13]2. Grouping: Randomize mice into experimental groups: (1) Sham + Vehicle, (2) ISO + Vehicle, (3) ISO + WAY-170523 (low dose), (4) ISO + WAY-170523 (high dose).

-

ISO Administration: Anesthetize mice and subcutaneously implant osmotic mini-pumps loaded with isoproterenol to deliver a constant dose (e.g., 30 mg/kg/day) for 7 to 14 days. [7]Sham animals will undergo the same surgery but receive a pump filled with saline.

-

WAY-170523 Treatment: Concurrently, begin daily intraperitoneal (i.p.) injections of WAY-170523 or vehicle. A dose-finding study is recommended. Based on the literature, a starting point could be a dose that achieves plasma concentrations above the IC₅₀. [3][14]5. Monitoring: Monitor animals daily for signs of distress. Perform follow-up echocardiography at the midpoint and end of the study.

-

Terminal Procedure: At the study endpoint, perform final echocardiography. Euthanize the animals, and carefully excise the heart, lungs, and tibia.

Endpoint Analysis (In Vivo)

| Analysis Type | Parameter(s) | Rationale |

| Gravimetry | Heart Weight/Body Weight (HW/BW) ratio; Heart Weight/Tibia Length (HW/TL) ratio; Lung Weight/Body Weight (LW/BW) ratio. | HW/BW and HW/TL are primary indicators of cardiac hypertrophy. [8]LW/BW indicates pulmonary edema, a sign of heart failure. |

| Echocardiography | Left Ventricular Ejection Fraction (LVEF); Fractional Shortening (FS); LV Wall Thickness (LVAW, LVPW); LV Internal Diameter (LVIDd, LVIDs). | Non-invasive, longitudinal assessment of cardiac function (LVEF, FS) and morphology (wall thickness, chamber dimensions). [8][12] |

| Histology | H&E Staining; Wheat Germ Agglutinin (WGA) Staining; Masson's Trichrome or Picrosirius Red Staining. | H&E and WGA are used to visualize and quantify cardiomyocyte cross-sectional area. [8]Trichrome/Picrosirius Red stains collagen to quantify interstitial fibrosis. [15] |

| Molecular Biology | qPCR and/or Western Blot on ventricular tissue lysates. | Quantify expression of hypertrophic (ANP, BNP, β-MHC) and fibrotic (Collagen I, CTGF) markers. Assess target engagement by measuring MMP-13 levels/activity. |

Data Interpretation & Expected Outcomes

Based on existing literature, treatment with WAY-170523 in an ISO-induced cardiac stress model is not expected to significantly reduce the hypertrophic response (i.e., HW/BW ratio may remain elevated). [3]However, the primary therapeutic benefit is anticipated in the preservation of cardiac function.

Expected Results with WAY-170523 Treatment:

-

No significant change in HW/BW or cardiomyocyte cross-sectional area compared to the ISO + Vehicle group.

-

Significant improvement in LVEF and FS compared to the ISO + Vehicle group.

-

Significant attenuation of the increase in left ventricular systolic diameter (LVIDs). [3]* Potential reduction in cardiac fibrosis, as MMP-13 is a collagenase.

-

Modulation of downstream signaling markers related to PAR1 activation.

Conclusion

WAY-170523 represents a precision tool for investigating the specific role of MMP-13 in cardiac pathophysiology. The protocols outlined here provide a robust framework for its evaluation. The key scientific insight is that WAY-170523 may not be an anti-hypertrophic agent in the classical sense, but rather a cardioprotective compound that prevents the progression from compensated hypertrophy to cardiac dysfunction. This distinction is critical for positioning this or similar MMP-13 inhibitors in the drug development pipeline for heart failure.

References

-

PubMed. Membrane Estrogen Receptor β Is Sufficient to Mitigate Cardiac Cell Pathology. PubMed. [Link]

-

PubMed Central (PMC). Estrogen receptor beta (ER-β) activation results in S-nitrosylation of proteins involved in cardioprotection. National Center for Biotechnology Information. [Link]

-

BioWorld. Scientists discover new mechanism that causes cardiac hypertrophy in response to pressure overload. BioWorld. [Link]

-

National Institutes of Health (NIH). Electrocardiographic Characterization of Cardiac Hypertrophy in Mice that Overexpress the ErbB2 Receptor Tyrosine Kinase. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). Experimental Models of Hypertrophic Cardiomyopathy: A Systematic Review. National Center for Biotechnology Information. [Link]

-

Mouse Metabolic Phenotyping Centers (MMPC). Transverse Aortic Constriction (TAC). MMPC.org. [Link]

-

PubMed Central (PMC). An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). Targeting Myocardial Fibrosis—A Magic Pill in Cardiovascular Medicine?. National Center for Biotechnology Information. [Link]

-

PubMed. Estrogen receptor-beta activation results in S-nitrosylation of proteins involved in cardioprotection. PubMed. [Link]

-

PubMed Central (PMC). Estrogen receptor profiling and activity in cardiac myocytes. National Center for Biotechnology Information. [Link]

-

Drug Target Review. Scientists discover mechanism behind cardiac hypertrophy. Drug Target Review. [Link]

-

Circulation Research. Reduction of Ito Causes Hypertrophy in Neonatal Rat Ventricular Myocytes. American Heart Association Journals. [Link]

-

protocols.io. U Mass - Transverse Aortic Constriction. protocols.io. [Link]

-

ResearchGate. Successfully established cardiac hypertrophy models in vivo and in vitro. ResearchGate. [Link]

-

MDPI. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. MDPI. [Link]

-

PubMed Central (PMC). Cardiac fibrosis inhibitor CTPR390 prevents structural and morphological changes in human engineered cardiac connective tissue. National Center for Biotechnology Information. [Link]

-

Frontiers in Endocrinology. Regulatory Actions of Estrogen Receptor Signaling in the Cardiovascular System. Frontiers Media. [Link]

-

PubMed. ADAM23 in Cardiomyocyte Inhibits Cardiac Hypertrophy by Targeting FAK - AKT Signaling. PubMed. [Link]

-

PubMed Central (PMC). Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). The Role of Estrogen and Estrogen Receptors on Cardiomyocytes: An Overview. National Center for Biotechnology Information. [Link]

-

Frontiers in Cardiovascular Medicine. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. Frontiers Media. [Link]

-

Physiology.org. Guidelines for measuring cardiac physiology in mice. American Physiological Society. [Link]

-

YouTube. Cardiac Fibrosis – A Comprehensive Overview of Mechanisms, Tools and Potential Targets. YouTube. [Link]

-

eScholarship.org. The protective role of estrogen and estrogen receptors in cardiovascular disease and the controversial use of estrogen therapy. University of California. [Link]

-

ResearchGate. Cardiomyocyte hypertrophy in Neonatal Rat Ventricular Myocytes (NRVM).... ResearchGate. [Link]

-

Circulation Research. Estrogen Signaling and Cardiovascular Disease. American Heart Association Journals. [Link]

-

JoVE. A Modified Technique for Transverse Aortic Constriction in Mice. Journal of Visualized Experiments. [Link]

-

ResearchGate. Evaluation of mouse cardiac hypertrophy models. (A) The heart.... ResearchGate. [Link]

-

Frontiers in Pharmacology. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers Media. [Link]

-

PubMed. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases. PubMed. [Link]

-

bioRxiv. The effects of estrogen on cardiac progenitor cell-derived extracellular vesicles in enhancing cardiac protection through prom. bioRxiv. [Link]

-

American Journal of Physiology-Heart and Circulatory Physiology. Electrophysiological properties of neonatal rat ventricular myocytes with α1-adrenergic-induced hypertrophy. American Physiological Society. [Link]

-

Diagnostic and Interventional Cardiology (DAIC). CNIC Scientists Uncover Opposing Roles of p38 Proteins in Cardiac Hypertrophy. DAIC. [Link]

-

YouTube. Myocardial fibrosis and its impact cardiovascular structure and function. YouTube. [Link]

-

InnoSer. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure. InnoSer. [Link]

-

National Institutes of Health (NIH). Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse. National Center for Biotechnology Information. [Link]

-

PubMed. Mechanical stretch-induced hypertrophy of neonatal rat ventricular myocytes is mediated by beta(1)-integrin-microtubule signaling pathways. PubMed. [Link]

-

National Institutes of Health (NIH). Cardiomyocyte-specific Estrogen Receptor Alpha Increases Angiogenesis, Lymphangiogenesis and Reduces Fibrosis in the Female Mouse Heart Post-Myocardial Infarction. National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). mTOR in Growth and Protection of Hypertrophying Myocardium. National Center for Biotechnology Information. [Link]

Sources

- 1. mTOR in Growth and Protection of Hypertrophying Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists discover new mechanism that causes cardiac hypertrophy in response to pressure overload | BioWorld [bioworld.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Myocardial Fibrosis—A Magic Pill in Cardiovascular Medicine? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-170523: A Potent and Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding WAY-170523 and its Mechanism of Action

WAY-170523 is a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[2] Under physiological conditions, MMP-13 plays a role in tissue remodeling, embryonic development, and reproduction.[2] However, its dysregulation is implicated in various pathological processes, including arthritis, cancer metastasis, and cardiovascular diseases.[2]

WAY-170523 exhibits a remarkable selectivity for MMP-13, with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][3] Its selectivity is over 5800-fold against MMP-1, 56-fold against MMP-9, and over 500-fold against TACE.[2][3] This high selectivity minimizes the potential for off-target effects, a common concern with broader-spectrum MMP inhibitors.[4]

The primary mechanism of action for WAY-170523 involves binding to the active site of the MMP-13 enzyme, thereby blocking its catalytic activity and preventing the breakdown of its substrates, most notably type II collagen.[2] Beyond direct enzyme inhibition, WAY-170523 has been observed to directly attenuate the phosphorylation of ERK1/2, a key downstream signaling molecule in various cellular processes, including proliferation and invasion.[1][3] This suggests that WAY-170523 may exert its effects through modulation of intracellular signaling pathways in addition to its direct enzymatic inhibition.

Data Summary: Key Parameters of WAY-170523

| Parameter | Value | Source(s) |

| Target | Matrix Metalloproteinase-13 (MMP-13) | [1][2] |

| IC50 | 17 nM | [1][3] |

| Selectivity | >5800-fold vs. MMP-1, 56-fold vs. MMP-9, >500-fold vs. TACE | [2][3] |

| Molecular Weight | 613.68 g/mol | |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Reported In Vitro Activity | Inhibition of PC-3 prostate cancer cell invasion, Attenuation of ERK1/2 phosphorylation | [1][3] |

| Reported In Vivo Activity | Cardioprotective effects in a mouse model of ISO-dependent cardiac dysfunction | [2] |

Recommended Working Concentrations and Experimental Design

The optimal working concentration of WAY-170523 is highly dependent on the specific experimental system, including the cell type, the level of endogenous or induced MMP-13 expression, and the desired biological endpoint. Based on its potent IC50 of 17 nM, a rational starting point for in vitro cell-based assays can be determined.

In Vitro Cell-Based Assays: A Stepwise Approach to Concentration Selection

A critical aspect of utilizing any inhibitor is to perform a dose-response experiment to determine the optimal concentration for the desired effect in your specific model system.

1. Initial Dose-Response Range Finding (10 nM - 10 µM):

Given the low nanomolar IC50, a broad logarithmic dose range is recommended for initial experiments. A suggested starting range is from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). This wide range will help to establish the effective concentration window for MMP-13 inhibition in your chosen cell line.

2. Causality and Experimental Choice:

-

Why start at 10 nM? This concentration is close to the reported IC50 and should be sufficient to elicit a measurable inhibitory effect on MMP-13 activity without causing significant off-target effects.

-

Why extend to 10 µM? Higher concentrations are included to identify the point at which a maximal response is achieved and to assess potential cytotoxicity or non-specific effects that may occur at concentrations significantly above the IC50.

3. Self-Validating Experimental Design:

To ensure the observed effects are due to specific MMP-13 inhibition, the following controls are essential:

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve WAY-170523. This accounts for any effects of the solvent on the cells.

-

Positive Control (if applicable): If studying a process known to be mediated by MMP-13 (e.g., invasion through a collagen matrix), a known inducer of MMP-13 expression or activity can be used to ensure the assay is responsive.

-

Negative Control (Inactive Compound): If available, an inactive structural analog of WAY-170523 can be used to demonstrate that the observed effects are specific to the active molecule.

-

MMP-13 Knockdown/Knockout Cells: The most rigorous control is to use cells where MMP-13 expression has been genetically silenced (e.g., via siRNA or CRISPR). WAY-170523 should have a diminished or no effect in these cells if its action is truly on-target.

Experimental Protocols

Protocol 1: Preparation of WAY-170523 Stock Solution

Objective: To prepare a concentrated stock solution of WAY-170523 for use in cell culture experiments.

Materials:

-

WAY-170523 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of WAY-170523 (613.68 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of WAY-170523:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.001 g / (0.01 mol/L * 613.68 g/mol ) = 0.000163 L = 163 µL

-

-

Aseptically add the calculated volume of DMSO to the vial containing the WAY-170523 powder.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: It is not recommended to store the solution for extended periods; fresh preparation is ideal.[2]

Protocol 2: Determining the Effective Concentration of WAY-170523 in a Cell-Based Invasion Assay (e.g., using PC-3 cells)

Objective: To determine the concentration of WAY-170523 that effectively inhibits the invasion of cancer cells through a basement membrane matrix. PC-3 cells are a relevant model as WAY-170523 has been shown to inhibit their invasion.[1][3]

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free cell culture medium

-

WAY-170523 stock solution (10 mM in DMSO)

-

Basement membrane extract (e.g., Matrigel)

-

24-well transwell inserts (8 µm pore size)

-

Calcein AM or other suitable fluorescent dye for cell viability/counting

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture PC-3 cells in complete medium until they reach 70-80% confluency.

-

Transwell Coating: Thaw the basement membrane extract on ice. Dilute with cold, serum-free medium and coat the top of the transwell inserts. Allow to solidify at 37°C for at least 30 minutes.

-

Cell Seeding: Harvest and resuspend PC-3 cells in serum-free medium. Seed the cells into the upper chamber of the coated transwell inserts.

-

Treatment: In the lower chamber of the 24-well plate, add complete medium containing various concentrations of WAY-170523 (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours. The optimal incubation time should be determined empirically.

-

Quantification of Invasion:

-

Carefully remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the underside of the membrane.

-

Alternatively, for a quantitative method, add a fluorescent dye like Calcein AM to the lower chamber and incubate to label the invading cells.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of invasion inhibition for each concentration of WAY-170523 relative to the vehicle control. Plot the data to determine the IC50 for invasion.

Protocol 3: Validation of MMP-13 Inhibition by Western Blotting for Phospho-ERK1/2

Objective: To confirm the on-target effect of WAY-170523 by assessing the phosphorylation status of ERK1/2, a downstream target of MMP-13 signaling in some contexts.[1][3]

Materials:

-

Cell line of interest (e.g., PC-3 or cardiac fibroblasts)

-

WAY-170523

-

Stimulant to induce ERK1/2 phosphorylation (e.g., a growth factor or phorbol ester, depending on the cell type)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with various concentrations of WAY-170523 or vehicle control for 1-2 hours.

-

Stimulate the cells with the chosen agonist for a short period (e.g., 10-30 minutes) to induce ERK1/2 phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of phosphorylation between the different treatment groups.

Visualization of Key Concepts

Signaling Pathway of MMP-13 Inhibition by WAY-170523

Caption: Mechanism of WAY-170523 action on MMP-13 and downstream signaling.

Experimental Workflow for Determining Effective Concentration

Caption: A typical workflow for characterizing the in vitro effects of WAY-170523.

References

-

PMC. Considerations regarding use of solvents in in vitro cell based assays. [Link]

-

Chondrex, Inc. MMP-13 Inhibitor Assay Kit. [Link]

-

Elabscience. Rabbit MMP-13(Matrix Metalloproteinase 13) ELISA Kit. [Link]

-

Creative Diagnostics. Off-Target Effects Analysis. [Link]

-

PMC. Inhibition of PC3 human prostate cancer cell proliferation, invasion and migration by eicosapentaenoic acid and docosahexaenoic acid. [Link]

-

Dovepress. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng. [Link]

-

Science.org. An off-the-shelf, vascularized, and perfusable cardiac patch made from induced pluripotent stem cells. [Link]

-

NIH. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. [Link]

-

PMC. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. [Link]

-

PMC. MMPs as therapeutic targets – still a viable option? [Link]

-

MDPI. Targeting pH Inversion in Prostate Cancer Cells: A Role for Systems of Molecules of Vegetal Origin. [Link]

-

ResearchGate. Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? [Link]

-

KoreaMed Synapse. Guidelines for Manufacturing and Application of Organoids. [Link]

-

PMC. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). [Link]

-

YouTube. PSC Cardiomyocyte Differentiation Kit – PSCs to cardiomyocytes in three steps. [Link]

-

PMC. PC3 prostate tumor-initiating cells with molecular profile FAM65Bhigh/MFI2low/LEF1low increase tumor angiogenesis. [Link]

-

NIH. Rational cell culture optimization enhances experimental reproducibility in cancer cells. [Link]

-

Cellosaurus. Cell line PC-3 (CVCL_0035). [Link]

-

ResearchGate. How long should Cells be in 96 well plate before treatment? [Link]

-

Axion Biosystems. Cardiac Characterization MEA assays. [Link]

-

YouTube. Cardiomyocytes Isloation and cultivation | Protocol Preview. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PC3 human prostate cancer cell proliferation, invasion and migration by eicosapentaenoic acid and docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Application Notes and Protocols: Utilizing WAY-170523 for the Specific Inhibition of MMP-13 in Zymography Assays

Introduction: The Intersection of Selective MMP Inhibition and Proteolytic Activity Visualization

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical in the remodeling of the extracellular matrix (ECM) during both normal physiological processes and pathological conditions.[1][2] Their dysregulation is implicated in a range of diseases, including arthritis, cancer metastasis, and cardiovascular disorders.[1][2] Consequently, the study of MMP activity and the development of specific inhibitors are of paramount importance in drug discovery and biomedical research.

WAY-170523 has emerged as a potent and highly selective inhibitor of MMP-13 (Collagenase-3).[1][3][4] With an IC50 of 17 nM for MMP-13, it demonstrates significant selectivity over other MMPs, such as MMP-1 (>5800-fold), MMP-9 (56-fold), and TNF-α converting enzyme (TACE) (>500-fold).[1][3][5] This specificity makes WAY-170523 an invaluable tool for dissecting the specific contribution of MMP-13 to complex biological processes.

Zymography is a widely used and sensitive technique for the detection of protease activity in various biological samples.[6][7] This method, typically employing a polyacrylamide gel co-polymerized with a protein substrate like gelatin or casein, allows for the separation of proteases based on their molecular weight and the visualization of their enzymatic activity as clear bands against a stained background.[8][9] Zymography is particularly adept at distinguishing between the pro- (latent) and active forms of MMPs.[10]

This application note provides a detailed protocol for the use of WAY-170523 as a specific inhibitor in zymography assays to confirm the presence and activity of MMP-13 in biological samples.

Mechanism of Action: Selective Inhibition of MMP-13 by WAY-170523

WAY-170523 functions by binding to the catalytic zinc ion at the active site of MMP-13, thereby blocking its proteolytic activity.[2] The high selectivity of WAY-170523 for MMP-13 is attributed to its specific chemical structure, which was optimized through structure-based design to fit into the S1' pocket of the MMP-13 active site.[5] This targeted inhibition allows researchers to specifically probe the function of MMP-13, even in the presence of other MMPs.

Experimental Workflow: Integrating WAY-170523 into Zymography

The following diagram illustrates the workflow for utilizing WAY-170523 in a gelatin zymography experiment to identify MMP-13 activity.

Caption: Workflow for MMP-13 inhibition in zymography using WAY-170523.

Detailed Protocol: Gelatin Zymography with WAY-170523 Inhibition

This protocol is optimized for detecting MMP-13 activity in conditioned cell culture media. Modifications may be necessary for other sample types like tissue extracts.

Materials and Reagents

-

WAY-170523 (Tocris, Cat. No. 2633 or similar)[4]

-

Dimethyl sulfoxide (DMSO)

-

Gelatin from porcine skin (Sigma-Aldrich, G2500 or similar)

-

Tris-HCl

-

Acrylamide/Bis-acrylamide solution (30%)

-

Sodium dodecyl sulfate (SDS)

-

Ammonium persulfate (APS)

-

TEMED

-

Glycine

-

Triton X-100

-

Calcium chloride (CaCl2)

-

Zinc chloride (ZnCl2)

-

Coomassie Brilliant Blue R-250

-

Methanol

-

Acetic acid

-

Protein concentration assay kit (e.g., BCA)

-

Conditioned cell culture media or other biological samples

-

Recombinant active MMP-13 (as a positive control)

Step-by-Step Methodology

1. Preparation of WAY-170523 Stock and Working Solutions

-

Rationale: WAY-170523 is typically provided as a lyophilized powder and requires solubilization in an appropriate solvent.[11] DMSO is a common choice. Aliquoting and storing at low temperatures prevents degradation from repeated freeze-thaw cycles.[11]

-

Protocol:

-

Prepare a 10 mM stock solution of WAY-170523 in DMSO. For a product with a molecular weight of 613.68 g/mol , dissolve 1 mg in 163 µL of DMSO.[4]

-

Aliquot the stock solution into smaller volumes and store at -20°C for up to one month.[11]

-

On the day of the experiment, prepare working solutions by diluting the stock solution in your cell culture media or an appropriate buffer. A serial dilution is recommended to test a range of concentrations (e.g., 1 nM to 1 µM).

-

2. Sample Preparation and Incubation with WAY-170523

-

Rationale: To assess the inhibitory effect of WAY-170523, the inhibitor must be incubated with the sample containing the active MMPs prior to electrophoresis. A vehicle control (DMSO) is crucial to ensure that the solvent itself does not affect MMP activity.

-

Protocol:

-

Determine the protein concentration of your samples (e.g., conditioned media) using a BCA assay or similar method.[12] This ensures equal protein loading.

-

For each sample, set up the following conditions in separate microcentrifuge tubes:

-

Untreated Control: Sample + Vehicle (e.g., DMSO at the highest concentration used for the inhibitor).

-

WAY-170523 Treated: Sample + WAY-170523 at various final concentrations.

-

-

Incubate the tubes at 37°C for 30-60 minutes to allow the inhibitor to bind to MMP-13.

-

After incubation, add non-reducing sample buffer (without β-mercaptoethanol or DTT) to each tube. Do not heat the samples, as this can cause auto-activation of MMPs.[13]

-

3. Gelatin Zymography

-

Rationale: A polyacrylamide gel containing gelatin is used to separate the proteins.[14] After electrophoresis, the gel is washed with a non-ionic detergent (Triton X-100) to remove SDS and allow the enzymes to renature.[15] The gel is then incubated in a developing buffer containing Ca2+ and Zn2+, which are essential cofactors for MMP activity.[2]

-

Protocol:

-

Gel Casting: Prepare a 10% SDS-polyacrylamide resolving gel containing 1 mg/mL gelatin.[14] Overlay with a 4% stacking gel.

-

Electrophoresis: Load equal amounts of protein from your prepared samples into the wells. Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.[14]

-

Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation at room temperature.[15] This removes the SDS and allows the MMPs to renature.

-

Development: Equilibrate the gel in developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2) for 30 minutes at room temperature.[16]

-

Replace with fresh developing buffer and incubate the gel at 37°C for 16-48 hours.[16] The incubation time will depend on the abundance of MMPs in your sample and should be optimized.

-

4. Staining and Visualization

-

Rationale: Staining the gel with Coomassie Brilliant Blue will stain the undigested gelatin. Areas where MMPs have digested the gelatin will appear as clear bands against a dark blue background.

-

Protocol:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.

-

Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands are visible against a blue background.

-

Image the gel using a gel documentation system. The clear bands can be quantified using densitometry software.

-

Data Interpretation and Expected Results

The zymogram will show bands of gelatinolytic activity corresponding to the molecular weights of different MMPs. Pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa) are commonly observed. MMP-13 exists as a pro-enzyme (~60 kDa) and an active form (~48 kDa).

The key result to look for is the dose-dependent disappearance of the band corresponding to active MMP-13 in the lanes treated with WAY-170523. Other MMP bands, such as MMP-9, should show significantly less or no reduction in activity, demonstrating the selectivity of the inhibitor.[1]

Example Data Presentation

| Treatment | WAY-170523 Concentration | Relative MMP-13 Activity (Densitometry Units) | Relative MMP-9 Activity (Densitometry Units) |

| Vehicle Control | 0 (DMSO) | 100 ± 8.5 | 100 ± 6.2 |

| WAY-170523 | 1 nM | 85 ± 7.1 | 98 ± 5.9 |

| WAY-170523 | 10 nM | 45 ± 5.3 | 95 ± 6.8 |

| WAY-170523 | 100 nM | 8 ± 2.1 | 88 ± 7.4 |

| WAY-170523 | 1 µM | < 1 | 85 ± 8.1 |

Data are presented as mean ± SEM and are for illustrative purposes only.

Self-Validating System and Controls

To ensure the trustworthiness of your results, the following controls are essential:

-

Positive Control: Recombinant active MMP-13 should be run on every gel to confirm that the zymography procedure is working correctly and to provide a molecular weight marker for MMP-13.

-

Vehicle Control: As mentioned, treating a sample with the highest concentration of DMSO used for the inhibitor dilutions is critical to rule out any solvent effects.

-

Negative Control (Optional): A broad-spectrum MMP inhibitor, such as EDTA or 1,10-phenanthroline, can be used in one lane to confirm that the observed gelatinolytic activity is indeed from metalloproteinases.[2]

Troubleshooting

-

No Bands of Lysis:

-

High Background/Smearing:

-

Incomplete renaturation. Ensure thorough washing with Triton X-100.

-

Overloading of protein. Reduce the amount of protein loaded per lane.

-

-

Inhibition of Non-Target MMPs:

-

At very high concentrations, the selectivity of WAY-170523 may decrease. Ensure you are working within the recommended concentration range based on its IC50 values.

-

Conclusion

WAY-170523 is a powerful and selective tool for investigating the role of MMP-13. By incorporating this inhibitor into standard zymography protocols, researchers can confidently identify MMP-13 activity in complex biological samples and differentiate it from the activity of other metalloproteinases. This approach provides a robust and reliable method for studying the specific functions of MMP-13 in health and disease.

References

-

AdooQ Bioscience. (n.d.). WAY 170523 | MMP-13 inhibitor. Retrieved from [Link]

-

CIBTech. (n.d.). A refined and cost-effective casein zymography protocol for visualizing calpain isoforms expression during skeletal muscle atrophy. Retrieved from [Link]

-

PubMed. (n.d.). Calpain Zymography: General Methodology and Protocol. Retrieved from [Link]

-

National Institutes of Health. (2018). Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

-

Anonymous. (n.d.). Gelatin Zymography Protocol. Retrieved from [Link]

-

ResearchGate. (2013). Does someone have a casein zymography protocol for the detection of MMP-3?. Retrieved from [Link]

-

DepMap. (n.d.). WAY-170523 DepMap Compound Summary. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures. Retrieved from [Link]

-

PubMed. (n.d.). ADAMTS13 Antibody and Inhibitor Assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Detection of Matrix Metalloproteinases by Zymography. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Retrieved from [Link]

-

University of Nebraska–Lincoln. (n.d.). Structure-Based Design of a Novel, Potent, and Selective Inhibitor for MMP-13 Utilizing NMR Spectroscopy and Computer - UNL | Powers Group. Retrieved from [Link]

-

PubMed. (n.d.). Targeting the inhibitor of ADAMTS13 in thrombotic thrombocytopenic purpura. Retrieved from [Link]

-

YouTube. (2013). Gelatin Zymography Tutorial 1: Collecting and Storing Samples. Retrieved from [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-techne.com [bio-techne.com]

- 5. bionmr.unl.edu [bionmr.unl.edu]

- 6. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. cibtech.org [cibtech.org]

- 9. Calpain Zymography: General Methodology and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. med.upenn.edu [med.upenn.edu]

- 15. docs.abcam.com [docs.abcam.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Selective Modulation of ECM Remodeling via WAY 170523

Abstract & Core Directive